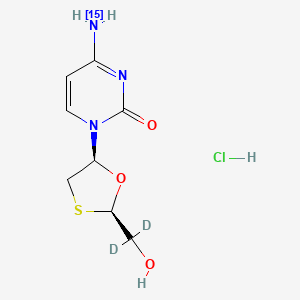
Lamivudine-15N,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine-15N,d2 is a deuterium and nitrogen-15 labeled derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Lamivudine. Lamivudine itself is an orally active inhibitor of HIV-1 and hepatitis B virus reverse transcriptase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine-15N,d2 involves the incorporation of deuterium and nitrogen-15 isotopes into the Lamivudine moleculeThe isotopic labeling is achieved through the use of deuterated and nitrogen-15 labeled reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out under controlled conditions to prevent contamination and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Lamivudine-15N,d2 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
Lamivudine-15N,d2 is widely used in scientific research, including:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Used to study the metabolic pathways and pharmacokinetics of Lamivudine.
Medicine: Used in the development of new antiviral drugs and therapies.
Industry: Used in the production of isotopically labeled compounds for research and development .
Mechanism of Action
Lamivudine-15N,d2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is incorporated into viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .
Comparison with Similar Compounds
Similar Compounds
Lamivudine-13C,15N2,d2: Another isotopically labeled derivative of Lamivudine, used for similar research purposes.
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A similar compound with a similar mechanism of action, used in combination therapies for HIV.
Uniqueness
Lamivudine-15N,d2 is unique due to its specific isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolic pathways. This compound provides valuable insights into the behavior of Lamivudine in biological systems, aiding in the development of more effective antiviral therapies .
Properties
Molecular Formula |
C8H12ClN3O3S |
|---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H11N3O3S.ClH/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1H/t6-,7+;/m0./s1/i3D2,9+1; |
InChI Key |
LEPNDALFXHAENA-ZRGLCMIASA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)[15NH2])O.Cl |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
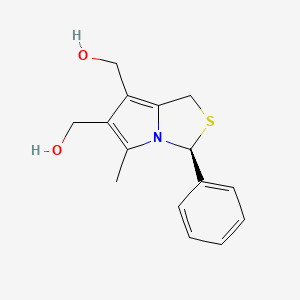
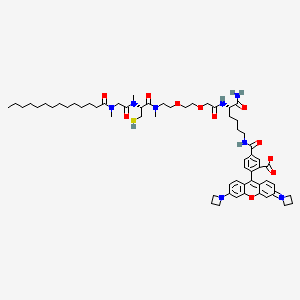


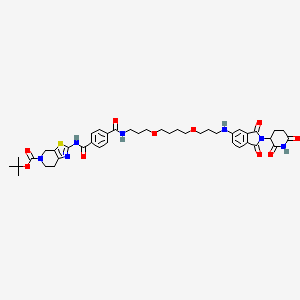


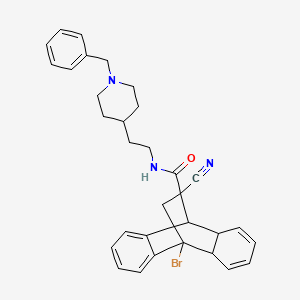
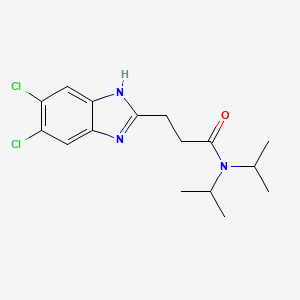
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)

